molecular formula C5H5NO4 B8762185 2-(3-Hydroxyisoxazol-5-yl)acetic acid

2-(3-Hydroxyisoxazol-5-yl)acetic acid

Cat. No.: B8762185
M. Wt: 143.10 g/mol
InChI Key: WPMUQANSUHHDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxyisoxazol-5-yl)acetic acid is a chemical compound of interest in scientific research, particularly within medicinal chemistry and neuropharmacology. The 3-hydroxyisoxazole moiety is a recognized pharmacophore in neuroactive molecules. For instance, ibotenic acid, a potent neurotoxin and agonist of glutamate receptors, features a 2-(3-hydroxyisoxazol-5-yl)glycine structure, demonstrating the significance of this heterocyclic system in targeting ionotropic glutamate receptors in the central nervous system . Similarly, the related compound muscimol, a psychoactive alkaloid from Amanita mushrooms, is a potent and selective agonist for the γ-aminobutyric acid A (GABA A ) receptors . This structural profile makes this compound a valuable building block for designing and synthesizing novel bioactive molecules. Researchers may utilize it as a precursor or intermediate in the development of hybrid compounds for probing neurological pathways or evaluating antiproliferative activity against cancer cell lines . The acetic acid side chain provides a handle for further chemical modification, allowing for conjugation to other pharmacophores or creation of amide, ester, and reverse ester derivatives to study structure-activity relationships (SAR) . Applications: This compound is suited for use as a synthetic intermediate in drug discovery projects, for biochemical research targeting neurotransmitter systems, and in the construction of hybrid molecules for biological screening. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-(3-oxo-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9)

InChI Key

WPMUQANSUHHDJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

β-Ketoester Synthesis

The core strategy involves preparing β-ketoesters with acetic acid precursors. For example, ethyl 3-oxo-4-(ethoxycarbonyl)butanoate is synthesized via alkylation of ethyl acetoacetate with ethyl bromoacetate under basic conditions (NaH/THF, 0°C). This introduces a CH2COOEt group at the α-position, critical for subsequent isoxazole formation.

Isoxazole Ring Formation

The β-ketoester reacts with hydroxylamine hydrochloride in methanol-water (pH 10, −30°C) to form a hydroxamic acid intermediate. Acid quenching (conc. HCl, 80°C) induces cyclization, yielding ethyl 2-(3-hydroxyisoxazol-5-yl)acetate. Key parameters include:

  • Temperature control : Lower temperatures (−30°C) minimize byproducts like isoxazolinones.

  • Acid concentration : Excess HCl ensures complete cyclization.
    In trials with ethyl 3-oxo-4-(ethoxycarbonyl)butanoate, this method achieved a 47–55% yield of the ester intermediate.

Hydrolysis of Ethyl 2-(3-Hydroxyisoxazol-5-yl)acetate

Saponification Conditions

The ethyl ester undergoes hydrolysis in NaOH/EtOH (reflux, 4h), followed by acidification (HCl) to precipitate 2-(3-hydroxyisoxazol-5-yl)acetic acid. This step typically achieves >90% conversion, as observed in analogous ester-to-acid transformations.

Alternative Route: Chloral Hydrate and Hydroxylamine Hydrochloride

Formation of 2-(Hydroxyimino)acetic Acid

A modified approach adapts the synthesis of 2-(hydroxyimino)acetic acid from chloral hydrate and hydroxylamine hydrochloride (50–80°C, 1–10h). While this yields the hydroxyimino intermediate, further condensation with acetylene derivatives or ketones could theoretically form the isoxazole ring. However, this pathway remains speculative without direct experimental validation.

Sulfenylation and Functional Group Interconversion

Sulfenylated Isoxazoles as Intermediates

4-Sulfenylated-3-hydroxyisoxazoles (e.g., 14a–14h in Table II of) serve as precursors for oxidation or displacement reactions. For instance, oxidation of a 4-methylthio group to sulfone followed by nucleophilic substitution with cyanide could introduce a nitrile, later hydrolyzed to carboxylic acid. However, yields for such multi-step sequences are suboptimal (≤30%).

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Limitations
β-Ketoester cyclocondensationEthyl 3-oxo-4-(ethoxycarbonyl)butanoateAlkylation, cyclization, hydrolysis40–55Multi-step synthesis
Chloral hydrate routeChloral hydrateHydroxyimino acid formation68–91Unproven for isoxazole ring
Sulfenylation-functionalizationEthyl 2-sulfenylated acetoacetateSulfenylation, substitution20–30Low efficiency, side products

Mechanistic Insights and Byproduct Formation

Competing Pathways

At elevated temperatures (>0°C), hydroxamic acid intermediates favor isoxazolin-5-ones (e.g., 8a in) via intramolecular lactamization. Acid quenching at −20°C suppresses this, prioritizing isoxazole formation.

Steric and Electronic Effects

Electron-withdrawing groups (e.g., sulfenyl) at position 4 reduce cyclization efficiency due to decreased nucleophilicity at the reaction site .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Muscimol

  • Structural Difference: Replaces the acetic acid side chain with an aminomethyl group and the 3-hydroxyisoxazole with a 3-oxo group.
  • Functional Impact : Unlike ibotenic acid’s excitatory effects, muscimol inhibits neuronal activity via GABAA agonism, resulting in sedation and muscle relaxation .
  • Toxicity : Less acutely toxic than ibotenic acid but still hazardous at high doses .

Methyl- and Methoxy-Substituted Analogs

  • 2-(3-Methylisoxazol-5-yl)acetic acid: The methyl group reduces polarity, decreasing water solubility compared to ibotenic acid.
  • 2-(3-Methoxyisoxazol-5-yl)acetic acid : Methoxy substitution further lowers solubility and receptor affinity due to steric hindrance and reduced hydrogen-bonding capacity .

Chloro-Dihydro Analogs

  • The dihydroisoxazole ring may reduce metabolic stability compared to ibotenic acid .

3-Oxo-Dihydro Derivative

  • Its hydrate form improves stability but retains acute toxicity risks .

Key Trends and Implications

  • Substituent Effects: Hydroxyl and amino groups in ibotenic acid are critical for glutamate receptor interaction. Their replacement (e.g., methyl, methoxy) abolishes neuroactivity but may enable applications in chemical synthesis or non-neurological pharmacology.
  • Toxicity Correlation: Polar substituents (hydroxyl, amino) increase water solubility but also enhance bioavailability and toxicity. Lipophilic groups (methyl, chloro) may reduce acute toxicity but introduce metabolic complications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-Hydroxyisoxazol-5-yl)acetic acid, and how are reaction conditions optimized to ensure purity?

  • Answer : Synthesis typically involves multi-step reactions, including condensation and cyclization steps. Critical parameters include temperature control (e.g., reflux in acetic acid) and pH adjustments to minimize by-products. For example, highlights the use of sodium acetate as a catalyst in reflux conditions to achieve high yields. Post-synthesis, purification via recrystallization (e.g., using DMF/acetic acid mixtures) and characterization by NMR (e.g., 1^1H and 13^13C spectra for functional group verification) and HPLC (for purity >95%) are essential .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : Provides detailed structural confirmation, such as distinguishing the isoxazole ring protons (δ 6.2–6.5 ppm) and acetic acid moiety (δ 3.5–4.0 ppm) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C5_5H6_6N2_2O4_4, theoretical 158.03 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Classified as acutely toxic (oral, dermal, inhalation; H301, H311, H331), it requires:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Storage : In airtight containers under inert gas (N2_2) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with neuronal receptors, and what experimental models are used to study its neurotoxic effects?

  • Answer : The compound acts as a glutamate receptor agonist, mimicking ibotenic acid ( ). Studies employ:

  • In vitro models : Patch-clamp electrophysiology on rat cortical neurons to measure ionotropic receptor activation.
  • In vivo models : Intracerebral injection in rodents to assess excitotoxic lesions (e.g., hippocampal damage). Contradictions in potency across studies may arise from differences in receptor subunit composition or metabolic stability .

Q. What strategies can resolve contradictions in reported pharmacological data, such as varying EC50_{50} values across studies?

  • Answer :

  • Standardized Assays : Use recombinant NMDA/AMPA receptors (e.g., HEK293 cells expressing GluN2A subunits) to control receptor heterogeneity.
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify degradation products that may affect activity.
  • Cross-Study Validation : Compare results with structural analogs (e.g., kainic acid) to contextualize potency .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Answer : Key modifications include:

  • Isoxazole Ring Substitution : Introducing electron-withdrawing groups (e.g., –NO2_2) at position 3 to enhance receptor binding.
  • Acetic Acid Chain Alteration : Replacing the carboxylic acid with a bioisostere (e.g., tetrazole) to improve blood-brain barrier penetration.
  • Data Table :
ModificationBiological Activity (EC50_{50}, μM)Selectivity (NMDA vs. AMPA)
Parent Compound12.5 ± 1.21:3
3-Nitro Derivative8.3 ± 0.91:1.5
Tetrazole Analog15.4 ± 2.11:5
Data adapted from and .

Data Contradiction Analysis

Q. Why do melting points and solubility values for this compound vary across literature sources?

  • Answer : Discrepancies arise from:

  • Hydration State : The anhydrous form melts at 151–152°C, while the monohydrate melts at 144–146°C ( ).
  • Crystallization Solvents : Recrystallization from methanol vs. DMF/acetic acid alters crystal packing, affecting solubility (e.g., 25 mg/mL in methanol vs. 10 mg/mL in water) .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to map temperature/pH effects on yield .
  • Toxicity Screening : Combine in silico predictions (e.g., SwissADME) with zebrafish embryo models for rapid neurotoxicity profiling .

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